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molecular formula C16H23NO2 B8046976 Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate

Cat. No. B8046976
M. Wt: 261.36 g/mol
InChI Key: JTBAOBKMICUHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795283B2

Procedure details

Aqueous HCl (1 mL of a 1M solution) was added to ethyl (3-{4-[(diphenylmethylene)amino]phenyl}cyclohexyl)acetate (137 mg, 0.32 mmol) in EtOH (10 mL) with stirring. After 1 h the reaction mixture was basified with aqueous potassium carbonate (10 mL of a saturated solution and the mixture was extracted with Et2O (2×15 mL), washed with water (15 mL) and dried. Volatile material was removed by evaporation and the residue was purified by chromatography eluting with 0-35% EtOAc/isohexane to give the title compound (Intermediate 89) (40 mg, 48%) as a gum; MS m/e MH+ 262.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl (3-{4-[(diphenylmethylene)amino]phenyl}cyclohexyl)acetate
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
Cl.C1(C(=[N:15][C:16]2[CH:21]=[CH:20][C:19]([CH:22]3[CH2:27][CH2:26][CH2:25][CH:24]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23]3)=[CH:18][CH:17]=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CCO>[NH2:15][C:16]1[CH:17]=[CH:18][C:19]([CH:22]2[CH2:27][CH2:26][CH2:25][CH:24]([CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23]2)=[CH:20][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl (3-{4-[(diphenylmethylene)amino]phenyl}cyclohexyl)acetate
Quantity
137 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC1=CC=C(C=C1)C1CC(CCC1)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
(10 mL of a saturated solution and the mixture was extracted with Et2O (2×15 mL)
WASH
Type
WASH
Details
washed with water (15 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 0-35% EtOAc/isohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CC(CCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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